(1,1'-Biphenyl)diol, 4,4'-diamino-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
50984-69-5 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-amino-6-(4-aminophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6,15-16H,13-14H2 |
InChI Key |
DTHBNESGKSGIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)O)O)N |
Origin of Product |
United States |
Advanced Purification and Isolation Techniques for High Purity 1,1 Biphenyl Diol, 4,4 Diamino
Achieving high purity of (1,1'-Biphenyl)diol, 4,4'-diamino- is critical for its application as a monomer in the synthesis of high-performance polymers. The purification process typically involves a combination of techniques to remove unreacted starting materials, intermediates, and by-products.
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For compounds like (1,1'-Biphenyl)diol, 4,4'-diamino-, which possess both polar amino and hydroxyl groups, a polar solvent or a mixture of solvents is often effective. For instance, in the synthesis of a related compound, 3,3',4,4'-tetraaminobiphenyl, the crude product is decolorized using activated carbon in methanol (B129727), followed by crystallization, suction filtration, and vacuum drying to yield a high-purity product. chemicalbook.com A similar procedure involving an alcohol like methanol or ethanol, or a mixture with water, could be optimized for the recrystallization of (1,1'-Biphenyl)diol, 4,4'-diamino-. The process generally involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption onto a stationary phase. For polar compounds like (1,1'-Biphenyl)diol, 4,4'-diamino-, normal-phase chromatography with a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is often employed. The mobile phase, a solvent or a mixture of solvents, is chosen to provide optimal separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from impurities with different polarities.
More advanced chromatographic methods, such as macroporous resin column chromatography (MRCC) , have shown great efficiency in the purification of natural products with similar functionalities, like flavonoids. nih.gov This technique utilizes synthetic polymeric resins with a defined pore structure and large surface area. The purification process involves optimizing several parameters, including the type of resin, the pH of the sample solution, the loading and elution flow rates, and the composition of the eluting solvent. For a compound like (1,1'-Biphenyl)diol, 4,4'-diamino-, a non-polar or weakly polar resin could be used, with the crude product loaded in an aqueous solution and then eluted with an organic solvent like ethanol. This technique can be highly effective for large-scale purification, offering high recovery yields and a significant increase in purity.
The following table outlines a conceptual purification process for (1,1'-Biphenyl)diol, 4,4'-diamino- based on established techniques for similar compounds.
| Purification Step | Technique | Description | Expected Outcome |
| 1 | Washing/Extraction | The crude product is washed with a solvent in which the impurities are soluble but the product is not. For instance, dampening the solid with alcohol and then washing with a soap and water solution can remove certain impurities. nih.gov | Removal of highly soluble impurities. |
| 2 | Decolorization | The crude product is dissolved in a suitable solvent (e.g., methanol) and treated with activated carbon to adsorb colored impurities. The mixture is then filtered. chemicalbook.com | A clear, colorless solution of the product. |
| 3 | Recrystallization | The decolorized solution is concentrated and allowed to cool slowly to induce crystallization. The crystals are collected by filtration. | Formation of high-purity crystals of (1,1'-Biphenyl)diol, 4,4'-diamino-. |
| 4 | Column Chromatography | For further purification, the crystallized product can be subjected to column chromatography (e.g., silica gel) with an appropriate solvent system. | Separation from trace impurities and isomers. |
| 5 | Drying | The purified solid is dried under vacuum at an elevated temperature to remove residual solvents. | A dry, high-purity powder of the final product. |
Chemical Reactivity and Derivatization Strategies of 1,1 Biphenyl Diol, 4,4 Diamino
Reactions Involving Amine Functional Groups
The primary amino groups in 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol are reactive nucleophilic sites that readily participate in a variety of chemical transformations. These reactions are fundamental to the synthesis of polymers, dyes, and various organic intermediates. ucl.ac.ukgoogle.com
Formation of Schiff Bases and Imine Linkages
The condensation reaction between the primary amine groups of a diamine and the carbonyl group of an aldehyde or ketone is a well-established method for forming Schiff bases, which contain a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. core.ac.ukunsri.ac.idunsri.ac.id This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the stable imine. core.ac.uk
While specific examples detailing the synthesis of Schiff bases directly from 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol are not extensively documented in the provided search results, the reactivity of analogous aromatic diamines provides a clear indication of the expected chemical behavior. For instance, Schiff bases have been successfully synthesized from the reaction of 4,4'-diaminodiphenyl ether with vanillin (B372448) and from 4,4'-diaminodiphenyl sulfone with various substituted salicylaldehydes. unsri.ac.idunsri.ac.idnih.gov These reactions are typically carried out by refluxing the diamine and two equivalents of the aldehyde in a suitable solvent like ethanol. nih.gov The resulting bis-Schiff bases are often crystalline solids and can act as ligands for metal complexation. core.ac.ukunsri.ac.id
The general reaction for the formation of a bis-Schiff base from a diamine is presented in the table below, along with specific examples from related aromatic diamines.
| Diamine Reactant | Aldehyde Reactant | Product (Schiff Base) | Reaction Conditions |
| 4,4'-Diaminodiphenyl sulfone | 2-Hydroxybenzaldehyde | 2,2'-(4,4'-Sulfonylbis(4,1-phenylene)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)-diphenol | Ethanolic solution, reflux for 4h nih.gov |
| 4,4'-Diaminodiphenyl sulfone | 2-Hydroxy-1-naphthaldehyde | 1,1'-(4,4'-Sulfonylbis(4,1-phenylene)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)-dinaphthalen-2-ol | Ethanolic solution, reflux for 4h nih.gov |
| 4,4'-Diaminodiphenyl ether | Vanillin | Schiff base from 4,4'-diaminodiphenyl ether and vanillin | Not specified unsri.ac.idunsri.ac.id |
| 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl | 3,5-Dichlorosalicylaldehyde | Symmetrical Schiff base | Not specified researchgate.net |
Acylation and Sulfonylation of Amino Moieties
The nucleophilic character of the amino groups makes them susceptible to acylation and sulfonylation reactions. Acylation, the introduction of an acyl group (R-C=O), is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. nih.govresearchgate.netorganic-chemistry.org These reactions are analogous to the Schotten-Baumann reaction and often proceed readily to form stable amide linkages. researchgate.net The resulting N-acyl derivatives have modified physical and chemical properties compared to the parent diamine.
Sulfonylation involves the reaction of the primary amines with a sulfonyl chloride (R-SO₂Cl) to form sulfonamides. sigmaaldrich.commdpi.comresearchgate.net This reaction is a common strategy in medicinal chemistry to synthesize complex molecules. sigmaaldrich.com The general reactivity of amines suggests that 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol would readily react with various sulfonyl chlorides in the presence of a base to yield the corresponding bis-sulfonamide.
| Reaction Type | Reagent Class | General Product | Notes |
| Acylation | Acyl Chlorides, Acid Anhydrides | Bis-amide | A common method for protecting or modifying amine groups. nih.govresearchgate.net |
| Sulfonylation | Sulfonyl Chlorides | Bis-sulfonamide | Widely used in the synthesis of medicinal compounds. sigmaaldrich.commdpi.com |
Cyclocondensation Reactions for Heterocyclic Ring Systems
A significant application of 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol is its use as a monomer in polycondensation reactions to produce high-performance polymers containing heterocyclic rings in their backbone. researchgate.net The presence of amino and hydroxyl groups in an ortho position to each other on the biphenyl (B1667301) rings makes this molecule an ideal precursor for the synthesis of polybenzoxazoles (PBOs). nih.gov
Furthermore, the diamine functionality allows for the synthesis of polyimides through a two-step process. core.ac.ukresearchgate.nettitech.ac.jpvt.edursc.org The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to form a soluble poly(amic acid) precursor. titech.ac.jpvt.edu In the second step, the poly(amic acid) is cyclized to the final polyimide, typically by thermal or chemical dehydration. titech.ac.jpvt.edu The resulting polyimides containing hydroxyl groups exhibit high thermal stability. researchgate.net
| Co-monomer | Polymer Type | Key Features of Reaction |
| Dicarboxylic Acids / Dicarboxylic Acid Chlorides | Polybenzoxazole (PBO) | Cyclocondensation reaction involving ortho-amino and hydroxyl groups. nih.gov |
| Tetracarboxylic Dianhydrides (e.g., PMDA, 6FDA) | Polyimide | Two-step synthesis via a poly(amic acid) intermediate. researchgate.nettitech.ac.jpvt.edu |
Functionalization at Hydroxyl Group Positions
The phenolic hydroxyl groups of 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol provide additional sites for chemical modification, enabling the synthesis of a different class of derivatives.
Etherification and Esterification Strategies
The hydroxyl groups can undergo etherification reactions, for instance, through the Williamson ether synthesis, where the phenoxide, formed by deprotonation with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. This leads to the formation of ether linkages at the 3 and 3' positions of the biphenyl core.
Esterification of the hydroxyl groups can be achieved by reaction with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org This reaction yields ester derivatives. The selective acylation of hydroxyl groups in the presence of amino groups can be challenging and may require protective group strategies to achieve the desired regioselectivity. The relative nucleophilicity of the amine and hydroxyl groups, as well as the reaction conditions, will dictate the outcome of the reaction.
| Reaction Type | Reagent Class | General Product |
| Etherification | Alkyl Halides (in the presence of a base) | Bis-ether |
| Esterification | Acyl Chlorides, Acid Anhydrides | Bis-ester |
Preparation of Macrocyclic Structures and Cage Compounds
The rigid structure and the presence of two reactive amine functionalities make 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol a potential building block for the construction of macrocyclic and cage compounds. nih.govfigshare.com The synthesis of such complex three-dimensional structures often relies on the reaction of diamines with complementary difunctional reagents, such as dihalides or dialdehydes, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
For example, macropolycyclic cage compounds have been synthesized through a direct one-step coupling reaction between diamines and bis(bromomethyl) compounds. nih.govfigshare.com This strategy allows for the introduction of various aromatic and aliphatic units into the final cage structure. nih.gov While specific examples employing 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol were not found in the search results, its structural similarity to other diamines used in macrocycle synthesis suggests its potential utility in this area. ucl.ac.ukrsc.orgrsc.org
| Co-reactant for Cyclization | Resulting Structure | Synthetic Strategy |
| Bis(bromomethyl) compounds | Macrocyclic Cage Compound | One-step nucleophilic substitution nih.govfigshare.com |
| Dicarboxylic acid dichlorides | Macrocyclic Diamide | High-dilution condensation |
| Dialdehydes | Macrocyclic Diimine | High-dilution condensation followed by reduction |
Directed Arylation and Substitution Patterns on the Biphenyl Core
The substitution pattern on the (1,1'-Biphenyl)diol, 4,4'-diamino- molecule is dictated by the powerful directing effects of the existing amino and hydroxyl substituents. Both of these groups are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions on the aromatic rings that are ortho or para to the amino and hydroxyl groups.
Considering the structure of (1,1'-Biphenyl)diol, 4,4'-diamino-, the positions ortho to the hydroxyl groups and meta to the amino groups are the C2 and C2' carbons. The positions ortho to the amino groups and meta to the hydroxyl groups are the C5 and C5' carbons. The positions para to the hydroxyl groups are occupied by the amino groups, and vice versa. Therefore, electrophilic substitution is anticipated to occur primarily at the C2, C2', C5, and C5' positions.
Theoretical Substitution Patterns in Electrophilic Aromatic Substitution:
| Position | Relationship to -OH | Relationship to -NH₂ | Predicted Reactivity |
| C2, C2' | ortho | meta | Activated |
| C5, C5' | meta | ortho | Activated |
| C6, C6' | para | ortho | Activated |
While theoretical principles provide a strong indication of reactivity, the actual substitution patterns can be influenced by steric hindrance and the specific reaction conditions employed.
Directed ortho-Metalation Strategies
A powerful technique for achieving regioselective substitution is directed ortho-metalation (DoM). This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate then reacts with an electrophile to introduce a new substituent at the targeted ortho position.
For (1,1'-Biphenyl)diol, 4,4'-diamino-, both the hydroxyl and amino groups can act as directing metalation groups. However, the acidic protons of these groups would be abstracted first by the strong base. Therefore, protection of these functional groups is a prerequisite for successful directed ortho-metalation of the aromatic ring. For instance, the hydroxyl groups could be protected as methoxy (B1213986) or other ether groups, and the amino groups could be protected as amides. The choice of protecting group can also influence the regioselectivity of the lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a versatile method for the formation of carbon-carbon bonds, including the introduction of aryl groups (arylation). This approach typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
To apply this to (1,1'-Biphenyl)diol, 4,4'-diamino-, the molecule would first need to be halogenated. Electrophilic halogenation, for instance, would likely introduce halogen atoms at the activated ortho and para positions. These halogenated derivatives could then be subjected to Suzuki-Miyaura coupling with various arylboronic acids to yield arylated products. The specific substitution pattern of the final arylated compound would be determined by the initial halogenation pattern.
Hypothetical Reaction Scheme for Directed Arylation via Suzuki-Miyaura Coupling:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Protection | (1,1'-Biphenyl)diol, 4,4'-diamino- | e.g., Acetic anhydride, pyridine | Protected (1,1'-Biphenyl)diol, 4,4'-diamino- |
| 2. Halogenation | Protected derivative | e.g., N-Bromosuccinimide (NBS) | Halogenated protected derivative |
| 3. Suzuki-Miyaura Coupling | Halogenated protected derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Arylated protected derivative |
| 4. Deprotection | Arylated protected derivative | e.g., Acid or base hydrolysis | Arylated (1,1'-Biphenyl)diol, 4,4'-diamino- |
While extensive research has been conducted on the use of (1,1'-Biphenyl)diol, 4,4'-diamino- as a monomer in the synthesis of high-performance polymers like polyimides, detailed studies focusing specifically on the directed arylation and substitution patterns on its biphenyl core are less common in publicly available literature. The synthesis of such polymers inherently relies on the reactivity of the amino groups, but further derivatization of the aromatic rings opens avenues for fine-tuning the material's properties for various applications. The principles of electrophilic aromatic substitution and modern cross-coupling methodologies provide a robust framework for predicting and achieving targeted functionalization of this versatile chemical compound.
1,1 Biphenyl Diol, 4,4 Diamino As a Versatile Building Block in Advanced Material Synthesis
Polymerization Methodologies Utilizing (1,1'-Biphenyl)diol, 4,4'-diamino- as a Monomer
The dual functionality of (1,1'-Biphenyl)diol, 4,4'-diamino- makes it a valuable monomer in condensation polymerization, leading to the formation of various high-performance polymers.
Synthesis of High-Performance Polyimides and Polybenzoxazoles
The synthesis of polyimides often involves the polycondensation of a diamine with a dianhydride. While direct reactions involving (1,1'-Biphenyl)diol, 4,4'-diamino- for polyimide synthesis are not extensively detailed in the provided results, the analogous use of structurally similar diamines is well-established. For instance, novel poly(amide-imide)s have been synthesized through the polycondensation of a diamine derived from 4,4'-biphenol with various aromatic dianhydrides. These polymers exhibit high thermal stability, with glass transition temperatures (Tg) exceeding 250 °C, and demonstrate poor solubility in organic solvents, indicating high chemical stability.
Polybenzoxazoles (PBOs) are another class of high-performance polymers. Their synthesis commonly involves the polycondensation of bis(o-aminophenol)s with aromatic diacids or their derivatives, followed by thermal cyclodehydration. nasa.gov The (1,1'-Biphenyl)diol, 4,4'-diamino- monomer, being a bis(o-aminophenol) derivative, is a suitable candidate for PBO synthesis. Various methods for PBO synthesis have been developed, including solution polycondensation of hydrochloride salts of bis(o-aminophenol)s with aromatic diacids in polyphosphoric acid and the reaction of silylated bis(o-aminophenol)s with aromatic diacid chlorides. nasa.gov
A notable synthetic route to PBOs involves an aromatic nucleophilic displacement reaction between aromatic bisphenols and bis(fluorophenyl) benzoxazoles. nasa.gov This method has been used to prepare high molecular weight PBOs with novel chemical structures and a favorable combination of physical and mechanical properties. nasa.gov
Table 1: Properties of Polymers Derived from Biphenyl-based Monomers
| Polymer Type | Monomers | Key Properties |
| Poly(amide-imide)s | Diamine derived from 4,4'-Biphenol and aromatic dianhydrides | Tg > 250 °C, high thermal and chemical stability |
| Polybenzoxazoles | Bis(o-aminophenol)s and aromatic diacids/derivatives | High molecular weight, favorable physical and mechanical properties nasa.gov |
Formation of Polyamides and Other Condensation Polymers
The amino groups of (1,1'-Biphenyl)diol, 4,4'-diamino- readily react with dicarboxylic acids or their derivatives to form polyamides. Direct polycondensation is a common method for synthesizing polyamides. For example, novel aromatic-aliphatic polyamides have been prepared by the direct polycondensation of 4,4'-bis(4-carboxymethylene)biphenyl with various aromatic diamines using the Yamazaki phosphorylation reaction. nih.gov This method yields polyamides with good yield and moderate-to-high molecular weight. nih.gov These resulting polyamides are often amorphous and soluble in polar aprotic solvents. nih.gov
Another approach to polyamide synthesis is the catalytic dehydrogenation of diols and diamines. nih.gov This method offers a cleaner process with high atomic economy compared to conventional condensation methods that require stoichiometric activation reagents. nih.gov It has been successfully applied to a wide variety of diols and diamines, including those with aromatic spacers, to produce polyamides with number average molecular weights ranging from approximately 10 to 30 kDa. nih.gov
The general structure of (1,1'-Biphenyl)diol, 4,4'-diamino- also allows for its potential inclusion in other condensation polymers, such as those formed with 2,6-dichloropyridine. angenechemical.com
Table 2: Synthesis and Properties of Polyamides
| Synthesis Method | Monomers | Polymer Properties |
| Direct Polycondensation (Yamazaki) | 4,4'-bis(4-carboxymethylene)biphenyl and aromatic diamines | Good yield, inherent viscosities of 0.52–0.96 dL/g, amorphous, soluble in polar aprotic solvents nih.gov |
| Catalytic Dehydrogenation | Diols and diamines | Number average molecular weight of ~10-30 kDa, clean process with high atomic economy nih.gov |
Mechanistic Aspects of Polymer Chain Propagation
The propagation of polymer chains in condensation polymerization involving (1,1'-Biphenyl)diol, 4,4'-diamino- follows standard step-growth mechanisms. In the formation of polyamides, for instance, the reaction proceeds through the nucleophilic attack of the amino group on the activated carboxyl group of a dicarboxylic acid. The Yamazaki-Denk reaction, which utilizes triphenyl phosphite (B83602) and pyridine, is a well-established method for direct polycondensation under mild conditions. nih.govresearchgate.net
In the synthesis of polybenzoxazoles, the initial step is the formation of a poly(o-hydroxy amide) intermediate through the reaction of the o-aminophenol monomer with a dicarboxylic acid derivative. nasa.gov This is followed by a thermally induced cyclodehydration step, where the hydroxyl and amide groups react to form the oxazole (B20620) ring, propagating the polymer chain. nasa.gov The mechanism for the aromatic nucleophilic displacement route to PBOs involves the displacement of a fluoride (B91410) ion from a bis(fluorophenyl) benzoxazole (B165842) by a phenoxide ion from a bisphenol. nasa.gov
Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure and functional groups of (1,1'-Biphenyl)diol, 4,4'-diamino- make it an excellent candidate for use as a linker in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Design Principles for (1,1'-Biphenyl)diol, 4,4'-diamino- Derived Linkers
The design of MOFs and COFs relies on the principles of reticular synthesis, where pre-designed metal nodes and organic linkers are used to construct frameworks with specific topologies. numberanalytics.com The choice of the organic linker is crucial as it influences the pore size, surface area, and chemical functionality of the resulting framework. numberanalytics.com
When (1,1'-Biphenyl)diol, 4,4'-diamino- is used as a linker or a precursor to a linker, its dimensions and geometry dictate the structure of the resulting framework. The biphenyl (B1667301) core provides rigidity, while the amino and hydroxyl groups offer sites for coordination to metal centers in MOFs or for covalent bond formation in COFs. The functional groups can also be modified post-synthetically to introduce new functionalities into the framework. nih.gov
The design of linkers for MOFs and COFs often involves considering the coordination geometry of the metal nodes and the desired topology of the framework. numberanalytics.com The length and flexibility of the linker, as well as the positioning of its coordinating groups, are key parameters that are tuned to achieve a target structure.
Hydrothermal and Solvothermal Synthetic Routes for Frameworks
Hydrothermal and solvothermal methods are widely used for the synthesis of MOFs and COFs. researchgate.netchemrxiv.orgresearchgate.net These methods involve heating a mixture of the metal salt (for MOFs) and the organic linker in a solvent or a mixture of solvents at elevated temperatures in a sealed vessel. researchgate.netchemrxiv.org The choice of solvent, temperature, and reaction time can significantly influence the crystallization process and the final structure of the framework. researchgate.net
For MOF synthesis, the hydrothermal method is favored for its cost-effectiveness and simplicity. researchgate.net It facilitates nucleation, growth, and self-assembly, leading to the formation of porous structures with tailored properties. researchgate.net Similarly, solvothermal synthesis is the typical method for preparing COFs, although it often requires long reaction times and high temperatures to achieve crystalline products. chemrxiv.orgresearchgate.netnih.gov
Recent advancements have focused on developing more rapid and environmentally friendly synthetic methods. For example, microplasma electrochemistry has been reported as a general and rapid strategy to synthesize COFs under ambient conditions in minutes. nih.gov
Table 3: Common Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| PBO | Polybenzoxazole |
| MOF | Metal-Organic Framework |
| COF | Covalent Organic Framework |
| Tg | Glass Transition Temperature |
| DMF | N,N-dimethylformamide |
| NMP | N-methyl-2-pyrrolidone |
| TPP | Triphenyl phosphite |
| Py | Pyridine |
Coordination Chemistry and Ligand Design with (1,1'-Biphenyl)diol, 4,4'-diamino-
The molecular architecture of (1,1'-Biphenyl)diol, 4,4'-diamino-, also known by its common synonym 3,3'-Dihydroxybenzidine, renders it a highly promising ligand in coordination chemistry. cymitquimica.coma2bchem.com Its structure features a rigid biphenyl backbone, which provides a defined spatial arrangement, and two distinct types of functional groups available for metal coordination: two amino (-NH₂) groups and two hydroxyl (-OH) groups. a2bchem.com This duality of reactive sites allows for versatile coordination behavior and the design of complex, multidimensional metal-organic structures. The presence of both Lewis basic amino groups and potentially acidic hydroxyl groups enables the molecule to act as a multidentate ligand, capable of forming stable complexes with a wide range of metal ions. chemicalbook.comnih.gov
Chelation Modes and Metal Complex Formation
The defining characteristic of (1,1'-Biphenyl)diol, 4,4'-diamino- as a ligand is its potential for chelation, wherein multiple donor atoms from the single ligand bind to a central metal ion. The ortho-positioning of an amino and a hydroxyl group on each phenyl ring creates a classic bidentate chelating environment.
Chelation and Donor Atoms: The primary donor sites are the nitrogen atoms of the amino groups and the oxygen atoms of the hydroxyl groups. Coordination typically involves the deprotonation of the phenolic hydroxyl group, resulting in a negatively charged oxygen atom that acts as a strong donor. The adjacent amino group can then coordinate to the same metal center, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common and stable motif in coordination chemistry.
While direct studies detailing the metal complexes of (1,1'-Biphenyl)diol, 4,4'-diamino- are not extensively documented in the provided search results, the behavior of analogous ligands provides insight. For instance, ligands containing both hydroxyl and amino substituents are known to act as bidentate chelates, utilizing a deprotonated hydroxyl oxygen and an amino nitrogen as the donor atoms to form stable complexes.
Formation of Metal Complexes: The molecule can coordinate to metal ions in several ways:
Mononuclear Complexes: A single ligand can bind to a metal center. Given the two separate chelating sites on the biphenyl backbone, a 1:1 or 1:2 (metal:ligand) complex could form, depending on the metal's coordination number and steric factors.
Dinuclear or Polynuclear Complexes: The ligand can act as a bridge between two or more metal centers. One N,O-chelating site can bind to one metal ion, while the second site on the other phenyl ring binds to another, leading to the formation of coordination polymers or discrete dinuclear complexes.
The geometry of the resulting metal complexes, such as octahedral or square planar, would be dictated by the electronic configuration and coordination preferences of the specific metal ion involved.
| Property | Description | Potential Outcome |
|---|---|---|
| Donor Atoms | Nitrogen (from -NH₂) and Oxygen (from deprotonated -OH) | Bidentate N,O-chelation |
| Chelate Ring Size | Coordination via adjacent -NH₂ and -OH groups | Formation of stable 5-membered rings |
| Coordination Modes | Can act as a chelating ligand or a bridging ligand | Mononuclear, dinuclear, or polynuclear complexes |
| Structural Backbone | Semi-rigid biphenyl unit | Defined spatial orientation of complexes |
Synthesis of Organometallic Adducts and Catalytic Precursors
The synthesis of organometallic adducts and catalytic precursors using (1,1'-Biphenyl)diol, 4,4'-diamino- is an area of significant potential, though specific examples are sparse in the provided literature. Organometallic adducts involve the formation of a direct metal-carbon bond, which is less likely with this ligand's inherent structure. However, it can readily form coordination complexes with organometallic synthons (e.g., [Cp*Rh(H₂O)₃]²⁺), where the ligand coordinates to a metal center that also bears organic ligands.
The functional groups of (1,1'-Biphenyl)diol, 4,4'-diamino- make it an excellent candidate for creating catalytic precursors. The N,O-chelating sites can securely bind to a metal ion, creating a stable coordination environment that is still open to catalytic activity. The biphenyl backbone can be modified with other functional groups to fine-tune the steric and electronic properties of the resulting catalyst. For example, complexes involving molybdenum have been shown to catalyze reactions like the reduction of nitroaromatics, where the metal center cycles through different oxidation states. A ligand like (1,1'-Biphenyl)diol, 4,4'-diamino- could potentially support such catalytic cycles.
The synthesis would typically involve the reaction of the ligand with a suitable metal salt or organometallic precursor in an appropriate solvent. The reaction of amines and alcohols with metal-containing starting materials is a standard method for producing such complexes.
Supramolecular Assembly Strategies and Self-Organization
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to direct the self-organization of molecules into well-defined, higher-order structures. (1,1'-Biphenyl)diol, 4,4'-diamino- is exceptionally well-suited for this purpose due to its multiple hydrogen-bonding sites.
The amino (-NH₂) and hydroxyl (-OH) groups can both act as hydrogen bond donors and the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. This functionality allows for the formation of extensive intermolecular hydrogen-bonding networks. These interactions can guide the molecules to self-assemble into one-, two-, or three-dimensional architectures.
Key factors influencing the supramolecular assembly include:
Hydrogen Bonding: Formation of N-H···O, O-H···N, or O-H···O hydrogen bonds between adjacent molecules.
π-π Stacking: The aromatic biphenyl rings can interact with each other through π-π stacking, further stabilizing the assembled structure.
Solvent Effects: The choice of solvent can influence which hydrogen bonds are formed, leading to different assembled structures (polymorphism).
While specific studies on the self-organization of (1,1'-Biphenyl)diol, 4,4'-diamino- are not detailed in the search results, research on other molecules with similar functional groups, such as 3,5-dihydroxybenzylalcohol-based dendrimers, shows that hydroxyl groups are key drivers in forming ordered structures on surfaces. nih.gov The combination of a rigid core and multiple hydrogen-bonding groups in (1,1'-Biphenyl)diol, 4,4'-diamino- suggests a strong propensity for creating organized supramolecular materials.
| Interaction Type | Participating Groups | Potential Structural Influence |
|---|---|---|
| Hydrogen Bonding (Donor-Acceptor) | -NH₂ (donor), -OH (donor/acceptor) | Directs the formation of tapes, sheets, or 3D networks. |
| π-π Stacking | Aromatic Biphenyl Rings | Stabilizes layered structures and influences packing. |
| van der Waals Forces | Entire Molecular Structure | Contributes to overall crystal packing and stability. |
Advanced Spectroscopic and Structural Elucidation of 1,1 Biphenyl Diol, 4,4 Diamino and Its Synthetic Derivatives
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov For derivatives of (1,1'-Biphenyl)diol, 4,4'-diamino-, both single-crystal and powder X-ray diffraction (XRD) are invaluable techniques.
Single-crystal X-ray diffraction of compounds like 4,4'-dimethoxy-1,1'-biphenyl, a derivative, has been used to elucidate its precise molecular structure. niscpr.res.in Such studies reveal the existence of weak intermolecular interactions, such as C-H···π and π···π interactions, which are fundamental to the stability of the crystal packing. niscpr.res.in The process begins with the growth of a suitable single crystal, which can often be the most challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. caltech.edu
Powder X-ray diffraction is particularly useful when single crystals of sufficient size or quality cannot be grown. This technique was successfully employed to determine the triclinic structures of dicobalt and dinickel 4,4'-biphenyldicarboxylate (B8443884) dihydroxide. nih.gov The resulting powder patterns are analyzed, often in conjunction with computational methods like Density Functional Theory (DFT), to solve and refine the crystal structures. nih.gov For instance, the structure of diammonium 4,4'-biphenyldicarboxylate was solved using laboratory powder data through Monte Carlo simulated-annealing techniques. nih.gov
Table 1: Crystallographic Data for Representative Biphenyl (B1667301) Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| 4,4'-dimethoxy-1,1'-biphenyl | - | - | C-H···π, π···π | niscpr.res.in |
| Dicobalt 4,4'-biphenyldicarboxylate dihydroxide | Triclinic | P1 | - | nih.gov |
| Dinickel 4,4'-biphenyldicarboxylate dihydroxide | Triclinic | P1 | - | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional NMR spectra are fundamental for the initial characterization of (1,1'-Biphenyl)diol, 4,4'-diamino- and its derivatives.
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule and their neighboring protons. For example, in the spectrum of 1,1'-biphenyl-4,4'-diol, the aromatic protons appear as doublets of doublets, and the hydroxyl protons are observed as a broad singlet. rsc.org The chemical shifts (δ) and coupling constants (J) are characteristic of the substitution pattern on the biphenyl core.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. For instance, the ¹³C NMR spectrum of [1,1'-Biphenyl]-4-amine shows distinct signals for the carbon atoms in the aromatic rings. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR can be a valuable tool for compounds containing nitrogen, such as the amino groups in (1,1'-Biphenyl)diol, 4,4'-diamino-. It provides direct information about the electronic environment of the nitrogen atoms.
Table 2: Representative ¹H and ¹³C NMR Data for Biphenyl Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| [1,1'-Biphenyl]-4-amine | ¹H | CDCl₃ | 3.75 (br, 2H), 6.80 (d, J=6.0 Hz, 2H), 7.20 (d, J=6.6 Hz, 1H), 7.41-7.56 (m, 4H), 7.58 (t, J=6.0 Hz, 2H) | rsc.org |
| ¹³C | CDCl₃ | 115.39, 126.27, 126.42, 128.03, 128.67, 131.62, 141.17, 145.82 | rsc.org | |
| 1,1'-biphenyl-4,4'-diol | ¹H | CDCl₃ | 7.19 (dd, J=6.7, 2.1 Hz, 4H), 6.76 (dd, J=6.7, 2.1 Hz, 4H), 4.52 (br, 2H) | rsc.org |
Two-dimensional NMR techniques are instrumental in unambiguously assigning complex spectra and establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. This is particularly useful for assigning the aromatic protons in substituted biphenyl systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying quaternary carbons and for assembling the complete carbon skeleton of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For (1,1'-Biphenyl)diol, 4,4'-diamino-, with a molecular formula of C₁₂H₁₂N₂O₂, the expected monoisotopic mass is approximately 216.09 g/mol . sigmaaldrich.comcymitquimica.com
In a typical electron ionization (EI) mass spectrum of an aromatic amine like (1,1'-Biphenyl)-4,4'-diamine (benzidine), the molecular ion peak ([M]⁺) is expected to be prominent due to the stability of the aromatic system. The presence of two nitrogen atoms results in an even nominal molecular weight, consistent with the nitrogen rule. libretexts.org
Fragmentation of the parent molecule can provide valuable structural clues. Common fragmentation pathways for aromatic amines involve the loss of small neutral molecules or radicals. libretexts.orgmdpi.com For instance, cleavage of bonds adjacent to the amino group is a common fragmentation pathway. libretexts.org In the case of (1,1'-Biphenyl)-4,4'-diamine, fragmentation can lead to the formation of various daughter ions, and the observed peaks in the mass spectrum can be used to confirm the structure.
Table 3: Mass Spectrometry Data for (1,1'-Biphenyl)-4,4'-diamine
| Technique | Ionization Mode | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|---|
| Mass Spectrometry | EI-B | C₁₂H₁₂N₂ | 184.10005 | 184, 183, 167, 154, 139, 92 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The NIST Chemistry WebBook provides access to the IR spectrum of [1,1'-Biphenyl]-4,4'-diol. nist.govnist.govnist.gov
In the IR spectrum of (1,1'-Biphenyl)diol, 4,4'-diamino-, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to bands in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa. This can be particularly useful in analyzing the structure of symmetrical molecules like (1,1'-Biphenyl)diol, 4,4'-diamino-.
Table 4: Expected Vibrational Frequencies for (1,1'-Biphenyl)diol, 4,4'-diamino-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-O | Stretching | 1000-1300 |
| C-N | Stretching | 1000-1350 |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its chromophores. The biphenyl system itself is a chromophore, and the presence of auxochromic groups like hydroxyl (-OH) and amino (-NH₂) groups significantly influences its absorption properties.
The UV-Vis spectrum of (1,1'-Biphenyl)diol, 4,4'-diamino- is expected to show strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings. The amino and hydroxyl groups, being electron-donating, will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted biphenyl. This is due to the extension of the conjugated system through the interaction of the lone pairs on the oxygen and nitrogen atoms with the π-system of the biphenyl core. The synthesis of diamino substituted oligophenylvinyl chromophores has been explored to study their electronic properties. mdpi.com
Computational and Theoretical Investigations of 1,1 Biphenyl Diol, 4,4 Diamino
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometries
Detailed DFT studies on various substituted biphenyls, such as fluorinated biphenyls, have been performed to optimize molecular geometries. acs.org These calculations typically start with a structure based on known chemical principles or experimental data, which is then computationally relaxed to find the lowest energy conformation. acs.org The results, including bond lengths, bond angles, and dihedral angles, are often in excellent agreement with experimental data obtained from techniques like single-crystal X-ray diffraction (SC-XRD). acs.org
A key geometric parameter for biphenyl (B1667301) derivatives is the dihedral angle between the phenyl rings. In the parent biphenyl molecule, this angle is about 44.4° in the gas phase, resulting from a balance between steric hindrance of the ortho-hydrogens and the stabilizing effect of π-conjugation across the rings. utah.edu For substituted biphenyls, this angle is highly dependent on the nature and position of the substituents. DFT calculations on a series of biphenyl compounds with different terminal groups have shown that this dihedral angle can vary, for instance, from approximately 38° to 40°. acs.org In the case of (1,1'-Biphenyl)diol, 4,4'-diamino-, intramolecular hydrogen bonding between the ortho-hydroxyl and amino groups could significantly influence this angle, a hypothesis that DFT can rigorously test.
| Biphenyl Derivative | Computational Method | Calculated Dihedral Angle (°) | Key Finding |
|---|---|---|---|
| Biphenyl (gas phase) | Quantum Mechanical Calculation | ~44.4 | Non-planar structure due to steric hindrance. utah.edu |
| Biphenyl (solid state) | Quantum Chemical Calculation | 10 - 20 | Crystal packing forces favor a more planar conformation. utah.edu |
| Fluorinated Biphenyls | DFT | 38 - 40 | Substituents significantly influence the inter-ring twist. acs.org |
| 2,2'-dimethylbiphenyl | DFT | Perpendicularly Favorable | Increased ortho-substitution destabilizes planar conformations. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and intermolecular interactions of molecules over time. nih.govmdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD provides a dynamic view of molecular behavior, which is essential for understanding properties in condensed phases.
For (1,1'-Biphenyl)diol, 4,4'-diamino-, MD simulations can reveal how the molecule behaves in solution or in a polymer matrix. The simulations can track the rotation around the central carbon-carbon bond, showing the interconversion between different conformational states (atropisomers). libretexts.org The energy barriers for these rotations are influenced by both the steric bulk of substituents and electrostatic interactions. libretexts.orgic.ac.uk
MD simulations are particularly insightful for studying how molecules like (1,1'-Biphenyl)diol, 4,4'-diamino- interact with their environment. For instance, in a study of epoxy resins cured with diaminodiphenyl sulfone isomers (3,3'-DDS and 4,4'-DDS), MD simulations showed that the para-substituted (4,4') isomer resulted in a higher glass transition temperature. mdpi.com This was attributed to differences in molecular packing and motion at the atomic scale. mdpi.com Similar simulations for (1,1'-Biphenyl)diol, 4,4'-diamino- could predict its influence on the thermomechanical properties of polymers. The simulation protocol typically involves placing the molecule in a simulation box, solvating it, and then running the simulation for a sufficient time (e.g., nanoseconds) to observe relevant molecular motions and interactions. frontiersin.org
| System Studied | Simulation Type | Key Parameter Investigated | Finding |
|---|---|---|---|
| Chlorinated Biphenyls | MD Simulation | Conformational Searches | Identified stable conformations and properties linked to toxicity. nih.gov |
| Epoxy with 3,3'-DDS vs. 4,4'-DDS | MD Simulation | Glass Transition Temp. (Tg) | The 4,4'-DDS system showed a higher Tg due to restricted molecular motion. mdpi.com |
| Keap1-Nrf2 Inhibitors | MD Simulation | Binding Stability | Identified key Coulombic and Lennard-Jones interactions for complex stability. nih.gov |
| Cyclodextrin Complexes | MD Simulation | Host-Guest Interactions | Provides information on binding modes and stability unobtainable by other methods. mdpi.com |
Prediction of Reaction Mechanisms and Energy Landscapes
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For a molecule like (1,1'-Biphenyl)diol, 4,4'-diamino-, computational methods can predict plausible synthetic routes and potential side reactions.
The synthesis of biphenyl derivatives is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most utilized methods. acs.orgnih.gov Computational studies can model the catalytic cycle of such reactions, for example, involving a palladium catalyst. These models help in understanding the roles of ligands, bases, and solvents in promoting the reaction and can predict the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination. nih.gov
Another relevant reaction is the formation from precursor diamines. For example, the preparation of biphenyl from 4,4′-diaminobiphenyl (benzidine) involves a diazotization reaction followed by reduction. prepchem.com Quantum chemical calculations can model the intermediates and transition states in such multi-step syntheses. Furthermore, mechanisms like the benzyne (B1209423) pathway, which can occur in nucleophilic aromatic substitution, can be investigated to understand product distributions, as famously demonstrated through isotopic labeling experiments and supported by modern computational analysis. masterorganicchemistry.com By calculating the energies of all species along a proposed reaction coordinate, an energy landscape can be constructed, revealing the most favorable pathway and the kinetics of the reaction.
Quantum Chemical Calculations of Reactivity Descriptors and Bonding Characteristics
Quantum chemical calculations can provide a range of "reactivity descriptors" that help predict how a molecule will behave in a chemical reaction. These descriptors are derived from the molecule's electronic structure, primarily the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. reddit.com For biphenyl systems, DFT calculations have shown that the HOMO-LUMO gap is influenced by the substituents on the phenyl rings. bohrium.com
Another important descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For chlorinated biphenyls, a correlation has been found between the MEP and their toxicity, with the most toxic congeners having highly positive potential on the aromatic rings and negative potential on the chlorine atoms. nih.gov For (1,1'-Biphenyl)diol, 4,4'-diamino-, the amino and hydroxyl groups would create distinct regions of negative potential, indicating their role as key sites for intermolecular interactions like hydrogen bonding.
| Biphenyl Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Biphenyl-based liquid crystal (3OCH3) | -5.20 | -1.25 | 3.95 | Higher thermal stability correlated with a larger energy gap. bohrium.com |
| Biphenyl-based liquid crystal (3F) | -5.38 | -1.42 | 3.96 | Similar large gap, also indicating high stability. bohrium.com |
| Generic Conjugated System | Higher | Lower | Decreases with conjugation | Increased conjugation raises HOMO and lowers LUMO, reducing the gap. reddit.com |
In Silico Design and Screening of Novel (1,1'-Biphenyl)diol, 4,4'-diamino- Derived Scaffolds
The core structure of (1,1'-Biphenyl)diol, 4,4'-diamino- serves as an excellent scaffold for the in silico design and screening of new molecules with desired properties, particularly in materials science and medicinal chemistry. In silico (computer-aided) design accelerates the discovery process by computationally evaluating large virtual libraries of compounds, saving significant time and resources. mdpi.com
The process begins with the (1,1'-Biphenyl)diol, 4,4'-diamino- scaffold. Virtual libraries of derivatives can be generated by computationally adding various functional groups at different positions. For example, in drug design, this scaffold could be used to design novel enzyme inhibitors. acs.orgniscpr.res.in Structure-based virtual screening would involve docking these virtual derivatives into the active site of a target protein. acs.org The docking programs calculate a score based on how well the ligand fits into the binding site and the favorability of its intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
In materials science, this scaffold could be functionalized to create novel polymers or liquid crystals. bohrium.com Computational screening could predict properties like thermal stability, solubility, or electronic characteristics (e.g., HOMO-LUMO gap) for each derivative. This allows researchers to prioritize the most promising candidates for actual synthesis and experimental testing. Studies on other scaffolds, like 4,4′-disarylbisthiazoles, have demonstrated that in silico simulations are highly effective for the rational design of new functional molecules. nih.gov This approach enables the exploration of a vast chemical space to identify novel structures with optimized properties based on the versatile (1,1'-Biphenyl)diol, 4,4'-diamino- framework.
Future Directions and Emerging Research Avenues for 1,1 Biphenyl Diol, 4,4 Diamino
Innovations in Scalable and Sustainable Synthetic Methodologies
The traditional synthesis of (1,1'-Biphenyl)diol, 4,4'-diamino- often involves the reduction of 4,4'-dinitro-3,3'-biphenol, typically using methods like acidic iron reduction. While effective, these conventional routes can generate significant waste and employ harsh reaction conditions. The future of its production hinges on the development of scalable and sustainable "green" synthetic methodologies. mdpi.com
Emerging research is focused on several key areas:
Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic systems represents a significant step towards sustainability. Research into heterogeneous catalysts, utilizing metals like platinum, palladium, or more earth-abundant alternatives like nickel and copper on various supports, could lead to cleaner and more efficient reduction processes. These methods often proceed under milder conditions and allow for easier catalyst recovery and recycling.
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to reduction, using electrons as the "clean" reducing agent. Developing an electrochemical process for the reduction of the dinitro precursor could minimize waste streams and reduce energy consumption compared to traditional heating-intensive methods.
Biocatalytic Approaches: The use of enzymes or whole-cell microorganisms for chemical transformations is a cornerstone of green chemistry. wisdomlib.org Future research could explore nitroreductase enzymes capable of selectively reducing the nitro groups of the precursor under aqueous, ambient conditions. This approach offers unparalleled selectivity and environmental compatibility, though challenges in scalability and enzyme stability need to be addressed. ejcmpr.comejcmpr.com
Solvent-Free and Alternative Solvent Systems: Moving away from hazardous organic solvents is a critical goal. mdpi.com Research into solid-state synthesis or the use of greener solvents like supercritical fluids or ionic liquids could drastically reduce the environmental footprint of the manufacturing process. mdpi.com Microwave-assisted synthesis, which can accelerate reaction rates and improve yields, also presents a promising avenue for process intensification. mdpi.com
These innovations aim to create synthetic pathways that are not only more environmentally benign but also more cost-effective and scalable, ensuring a sustainable supply of this crucial monomer for future applications.
Exploration of Unconventional Derivatization Pathways
The primary utility of (1,1'-Biphenyl)diol, 4,4'-diamino- lies in its role as a monomer for producing polymers like polyimides and polybenzoxazoles (PBO). chemicalbook.comtcichemicals.com However, its four reactive sites—two amino and two hydroxyl groups—offer vast potential for creating a diverse range of novel derivatives with tailored functionalities that go beyond traditional polymerization.
Future research is poised to explore several unconventional derivatization strategies:
Selective Functionalization: Developing methods to selectively react one type of functional group (e.g., the amines) while leaving the other (the hydroxyls) intact, or vice versa, would open the door to creating complex, multifunctional molecules. This could be achieved through carefully chosen protecting group strategies or by exploiting the differential reactivity of the amine and phenol (B47542) groups.
Modern Cross-Coupling Reactions: The application of modern catalytic cross-coupling reactions could enable the attachment of a wide array of new functional groups to the biphenyl (B1667301) core or the existing substituents. This could lead to the synthesis of novel ligands for catalysis, chromophores for optical applications, or redox-active materials.
Photochemical Functionalization: Light-driven reactions offer mild and highly specific ways to create new chemical bonds. nih.gov Research into the photochemical derivatization of (1,1'-Biphenyl)diol, 4,4'-diamino-, perhaps after conversion to a more photo-responsive intermediate like a diazo compound, could enable the introduction of functionalities that are difficult to install using traditional thermal methods. nih.gov
Supramolecular Chemistry: The hydrogen-bonding capabilities of the amino and hydroxyl groups can be exploited to form self-assembled structures. Derivatization with recognition motifs could lead to the creation of complex host-guest systems, sensors, or stimuli-responsive materials.
By moving beyond its use as a simple monomer and treating it as a versatile scaffold, researchers can unlock a new generation of derivatives with applications in fields ranging from medicinal chemistry to materials science.
Integration into Advanced Functional Systems and Hierarchical Architectures
The rigid, well-defined geometry and functional end groups of (1,1'-Biphenyl)diol, 4,4'-diamino- make it an ideal building block, or "linker," for the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). tcichemicals.comtcichemicals.com These crystalline materials have exceptionally high surface areas and tunable pore environments, making them promising for a variety of applications.
Future research is trending towards integrating this molecule into increasingly complex systems:
Functional COFs and MOFs: By using (1,1'-Biphenyl)diol, 4,4'-diamino- as a linker, it is possible to construct frameworks with inherent chemical functionality. mdpi.com The amino and hydroxyl groups lining the pores can serve as catalytic sites, selective binding sites for gas separation or storage, or as sensors for specific analytes.
Hierarchical Porous Materials: A significant emerging area involves creating materials with multiple levels of porosity. This can be achieved by integrating COFs or MOFs made from (1,1'-Biphenyl)diol, 4,4'-diamino- into larger structures, such as polymer matrices or carbon-based materials. nih.gov Such hierarchical composites combine the microporosity and functionality of the framework with the mechanical stability and processability of the matrix material, leading to synergistic properties. nih.gov
Advanced Membranes: The precise pore size and chemical functionality of frameworks built with this diamine linker are ideal for creating next-generation separation membranes. These could be used for highly selective gas separations (e.g., CO₂ capture), water purification, or solvent filtration with performance exceeding that of conventional polymer membranes.
Energy Storage and Conversion: The nitrogen and oxygen atoms within the framework can be leveraged for applications in energy. Research may focus on using these materials as electrode materials in batteries and supercapacitors or as supports for catalytic nanoparticles in fuel cells.
The integration of (1,1'-Biphenyl)diol, 4,4'-diamino- into these advanced architectures represents a shift from simple polymers to highly designed, functional systems with performance tailored at the molecular level.
Synergistic Approaches Combining Experimental and Computational Research
The empirical, trial-and-error approach to materials discovery is increasingly being replaced by a more integrated strategy that combines experimental synthesis with computational modeling. This synergy is particularly valuable for a molecule like (1,1'-Biphenyl)diol, 4,4'-diamino-, where subtle changes in its use can lead to significant differences in final material properties.
Future research will increasingly rely on this dual approach:
Predictive Modeling with DFT: Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structures of molecules and materials. nih.gov Researchers can use DFT to model polymers, COFs, or MOFs constructed from (1,1'-Biphenyl)diol, 4,4'-diamino- before they are synthesized. researchgate.net This allows for the prediction of key properties such as band gap, charge carrier mobility, porosity, and mechanical strength.
Guiding Synthetic Efforts: Computational results can guide experimental chemists toward the most promising material candidates, saving significant time and resources. mdpi.com For example, if a material with a specific electronic property is desired for a sensor application, DFT can be used to screen various derivatives or framework topologies to identify the one most likely to succeed. researchgate.netresearchgate.net
Understanding Reaction Mechanisms: Computational chemistry can provide deep insight into reaction mechanisms, such as polymerization pathways or the process of framework self-assembly. This fundamental understanding can help chemists optimize reaction conditions to improve yields and material quality.
Interpreting Experimental Data: When a new material is synthesized, computational modeling can help interpret experimental data from techniques like spectroscopy and X-ray diffraction, providing a more complete picture of the material's structure and properties. nih.gov
This feedback loop between computational prediction and experimental validation accelerates the pace of discovery and allows for the rational design of materials with precisely controlled functionalities.
Addressing Fundamental Questions in Structure-Reactivity Relationships within Biphenyl Systems
The biphenyl unit is a fundamental motif in chemistry, and its conformational properties, particularly the restricted rotation around the central carbon-carbon single bond, give rise to a phenomenon known as atropisomerism. pharmaguideline.comscribd.com This axial chirality arises when bulky substituents at the ortho positions of the biphenyl core create a high energy barrier to rotation, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). libretexts.orgchiralpedia.com
While (1,1'-Biphenyl)diol, 4,4'-diamino- itself lacks bulky ortho-substituents and does not form stable atropisomers at room temperature, its structure provides a unique platform for investigating more subtle aspects of structure-reactivity relationships in biphenyl systems. Future research can address several fundamental questions:
Influence of Intramolecular Hydrogen Bonding: The hydroxyl groups are ortho to the biphenyl linkage, while the amino groups are in the para position. This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen of the adjacent ring. Investigating the strength and influence of this interaction on the dihedral angle (the twist between the two phenyl rings) and the rotational energy barrier is a key area for study. This could be explored using variable-temperature NMR spectroscopy and computational modeling. comporgchem.com
Reactivity Control via Conformation: The reactivity of the amino and hydroxyl groups in polymerization or derivatization reactions is directly linked to their accessibility. Understanding how the biphenyl dihedral angle, influenced by solvent, temperature, and electronic effects, impacts the kinetics of these reactions is crucial for controlling the structure and properties of the resulting materials. This knowledge could allow for the synthesis of polymers with different microstructures and, consequently, different bulk properties, all starting from the same monomer.
By studying these nuanced interactions, researchers can gain a deeper, more predictive understanding of how the three-dimensional structure of this and related biphenyl monomers dictates their chemical reactivity and the ultimate properties of the materials they form.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
